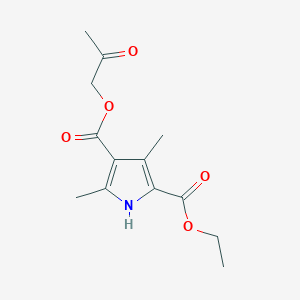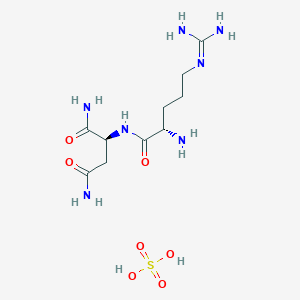
5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole is an organic compound that features an isocyanate group attached to a methyl-substituted oxazole ring
準備方法
The synthesis of 5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole typically involves the reaction of 3,4-dimethyl-1,2-oxazole with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve continuous flow processes to ensure safety and efficiency, given the hazardous nature of phosgene.
化学反応の分析
5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole undergoes several types of chemical reactions:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: It can react with compounds containing active hydrogen atoms, such as water, to form carbamic acids, which decompose to amines and carbon dioxide.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed are ureas, urethanes, and polyurethanes.
科学的研究の応用
5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole has several scientific research applications:
Polymer Chemistry: It is used in the synthesis of polyurethanes, which are valuable in the production of foams, coatings, and adhesives.
Materials Science: The compound’s reactivity makes it useful in creating cross-linked polymers with enhanced mechanical properties.
Biological Research: It can be used to modify biomolecules through isocyanate chemistry, potentially leading to new bioconjugates for research and therapeutic purposes.
作用機序
The mechanism of action of 5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole primarily involves its isocyanate group, which is highly reactive towards nucleophiles. This reactivity allows it to form stable covalent bonds with various substrates, leading to the formation of ureas, urethanes, and other derivatives. The molecular targets are typically compounds with active hydrogen atoms, such as amines and alcohols .
類似化合物との比較
5-(Isocyanatomethyl)-3,4-dimethyl-1,2-oxazole can be compared to other isocyanate-containing compounds such as:
Isophorone diisocyanate: Used in the production of polyurethanes with different mechanical properties.
Methylene diphenyl diisocyanate: Another widely used isocyanate in the production of rigid polyurethane foams.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and properties compared to other isocyanates.
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
5-(isocyanatomethyl)-3,4-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C7H8N2O2/c1-5-6(2)9-11-7(5)3-8-4-10/h3H2,1-2H3 |
InChIキー |
MOLCFRIDADMWGR-UHFFFAOYSA-N |
正規SMILES |
CC1=C(ON=C1C)CN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


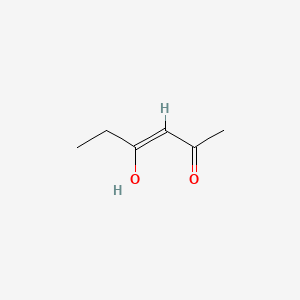
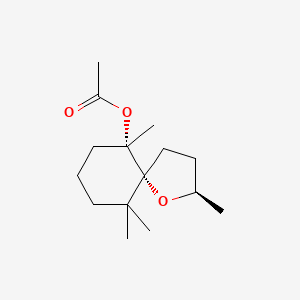



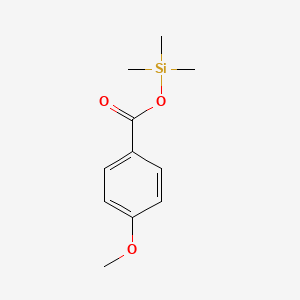
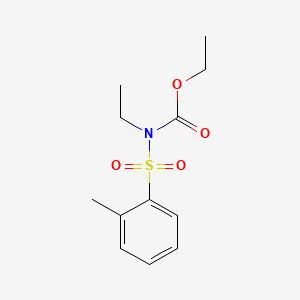
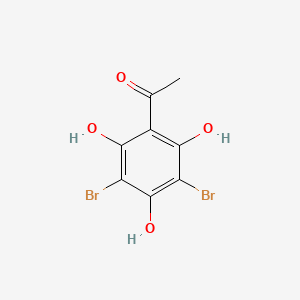
![4-[(dimethylamino)iminomethyl] benzoic aicd HCl](/img/structure/B13813122.png)
![L-Alanine,N-[(phenylmethoxy)carbonyl]glycylglycyl-](/img/structure/B13813125.png)
![methyl (2S)-2-[[(2R)-1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-methylbutanoate](/img/structure/B13813130.png)

